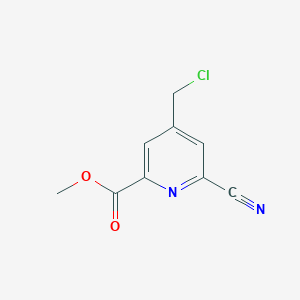
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate is a chemical compound that belongs to the pyridine family It is characterized by the presence of a chloromethyl group, a cyano group, and a carboxylate ester group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative. One common method is the reaction of 4-methylpyridine-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl compound, which is then further reacted with cyanide to introduce the cyano group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation and reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation and reduction: Amino or carboxylic acid derivatives.
Hydrolysis: Pyridine-2-carboxylic acid.
科学研究应用
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Materials science: It can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate depends on its interaction with molecular targets. For example, in pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the cyano and chloromethyl groups allows for versatile interactions with various biological molecules, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- Methyl 4-(bromomethyl)-6-cyanopyridine-2-carboxylate
- Methyl 4-(iodomethyl)-6-cyanopyridine-2-carboxylate
- Methyl 4-(hydroxymethyl)-6-cyanopyridine-2-carboxylate
Uniqueness
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for selective chemical modifications. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more stable and less reactive, making it suitable for controlled synthetic applications.
属性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC 名称 |
methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-3-6(4-10)2-7(5-11)12-8/h2-3H,4H2,1H3 |
InChI 键 |
LYWGFOKOMHLHDC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=N1)C#N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





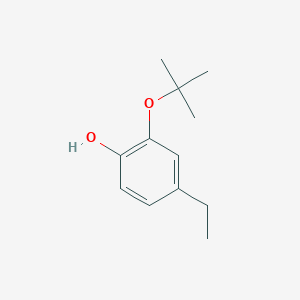
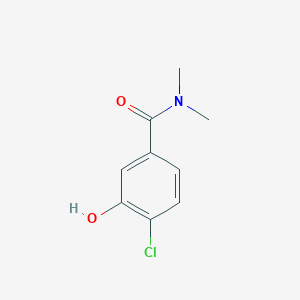
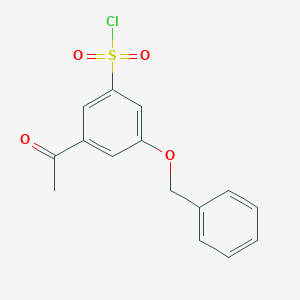
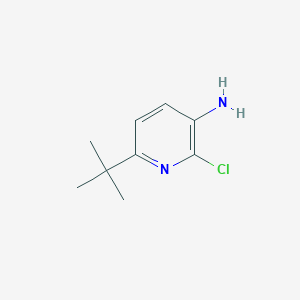
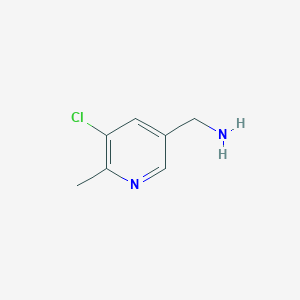
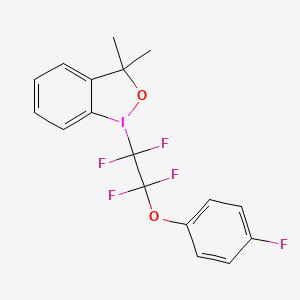
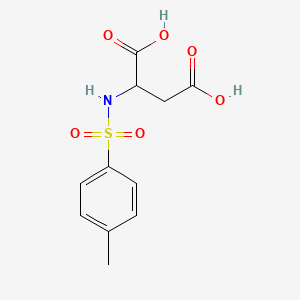



![7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)
